Ethyl ((R)-1-cyclohexyl-2-((S)-2-((4-(N-hydroxycarbamimidoyl)benzyl)carbamoyl)azetidin-1-yl)-2-oxoethyl)glycinate
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Description
Ethyl ((R)-1-cyclohexyl-2-((S)-2-((4-(N-hydroxycarbamimidoyl)benzyl)carbamoyl)azetidin-1-yl)-2-oxoethyl)glycinate is a useful research compound. Its molecular formula is C24H35N5O5 and its molecular weight is 473.6 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl ((R)-1-cyclohexyl-2-((S)-2-((4-(N-hydroxycarbamimidoyl)benzyl)carbamoyl)azetidin-1-yl)-2-oxoethyl)glycinate (CAS No. 192939-46-1) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, particularly in the modulation of enzyme functions and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C24H35N5O5, with a molecular weight of approximately 473.57 g/mol. The compound features a cyclohexyl group, an azetidine ring, and a hydroxycarbamimidoyl moiety, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C24H35N5O5 |
Molecular Weight | 473.57 g/mol |
CAS Number | 192939-46-1 |
Storage Conditions | Inert atmosphere, -20°C |
This compound has been studied for its interaction with various biological targets, particularly enzymes involved in metabolic pathways. The presence of the hydroxycarbamimidoyl group suggests potential inhibition of certain proteases or aspartic acid proteases, which are crucial in various physiological processes.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, a related compound demonstrated the ability to induce apoptosis in cancer cell lines through the modulation of histone deacetylase (HDAC) activity, leading to altered gene expression profiles conducive to cancer cell death .
Enzyme Inhibition Studies
Research has focused on the inhibition of phosphodiesterase (PDE4), an enzyme implicated in inflammatory responses and cognitive function. Compounds with similar structures have shown promising results in reducing PDE4 activity, suggesting that this compound might also serve as a PDE4 inhibitor .
Study 1: Anticancer Efficacy
In a study published in ResearchGate, researchers synthesized various derivatives related to this compound and evaluated their biological activities against different cancer cell lines. The study highlighted that specific modifications to the structure enhanced anticancer efficacy, with some derivatives showing IC50 values in the low micromolar range .
Study 2: PDE4 Inhibition
Another study examined the impact of similar compounds on PDE4 activity. The results indicated that these compounds could significantly inhibit PDE4, leading to decreased inflammatory cytokine production in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
Properties
Molecular Formula |
C24H35N5O5 |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
ethyl 2-[[(1R)-1-cyclohexyl-2-[(2S)-2-[[4-[(E)-(hydroxyhydrazinylidene)methyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetate |
InChI |
InChI=1S/C24H35N5O5/c1-2-34-21(30)16-25-22(19-6-4-3-5-7-19)24(32)29-13-12-20(29)23(31)26-14-17-8-10-18(11-9-17)15-27-28-33/h8-11,15,19-20,22,25,28,33H,2-7,12-14,16H2,1H3,(H,26,31)/b27-15+/t20-,22+/m0/s1 |
InChI Key |
PMOVWDINZOACJB-ILZRESODSA-N |
Isomeric SMILES |
CCOC(=O)CN[C@H](C1CCCCC1)C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)/C=N/NO |
Canonical SMILES |
CCOC(=O)CNC(C1CCCCC1)C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C=NNO |
Origin of Product |
United States |
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